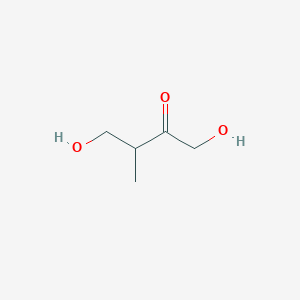
1,4-Dihydroxy-3-methylbutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihydroxy-3-methylbutan-2-one is an organic compound with the molecular formula C5H10O3 It is a ketone with two hydroxyl groups and a methyl group attached to the butanone backbone
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Dihydroxy-3-methylbutan-2-one can be synthesized through several methods. One common approach involves the hydroxylation of 3-methylbutan-2-one using suitable oxidizing agents. Another method includes the reaction of 3-methylbut-1-ene with water in the presence of dilute sulfuric acid, following Markovnikov’s rule .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroxylation reactions using optimized conditions to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to achieve efficient production.
化学反応の分析
Types of Reactions: 1,4-Dihydroxy-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like acetic anhydride or alkyl halides.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Esters or ethers.
科学的研究の応用
1,4-Dihydroxy-3-methylbutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and pharmaceuticals .
作用機序
The mechanism of action of 1,4-Dihydroxy-3-methylbutan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ketone moiety allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can modulate enzyme activity and influence biochemical pathways .
類似化合物との比較
2-Butanone: A simple ketone with similar structural features but lacking hydroxyl groups.
3-Methylbutan-2-ol: An alcohol with a similar carbon backbone but different functional groups.
4-Hydroxy-3-methylbutan-2-one: A compound with one hydroxyl group and a ketone group, similar to 1,4-Dihydroxy-3-methylbutan-2-one but with fewer hydroxyl groups .
Uniqueness: this compound is unique due to the presence of two hydroxyl groups and a ketone group on the same molecule
特性
CAS番号 |
62946-58-1 |
|---|---|
分子式 |
C5H10O3 |
分子量 |
118.13 g/mol |
IUPAC名 |
1,4-dihydroxy-3-methylbutan-2-one |
InChI |
InChI=1S/C5H10O3/c1-4(2-6)5(8)3-7/h4,6-7H,2-3H2,1H3 |
InChIキー |
PLVCXNLHUHTLCR-UHFFFAOYSA-N |
正規SMILES |
CC(CO)C(=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


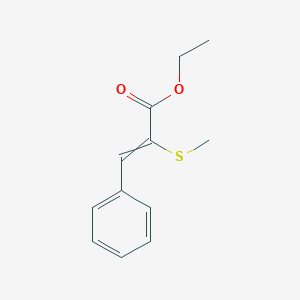
![7-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512803.png)
![7-Oxabicyclo[4.1.0]heptane, 1-methoxy-2,2,6-trimethyl-](/img/structure/B14512809.png)
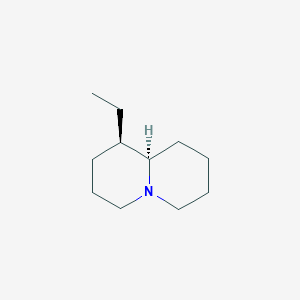
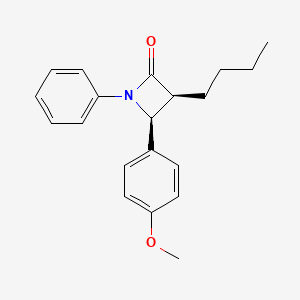
![Diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate](/img/structure/B14512826.png)
![1,2-Dichloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14512829.png)
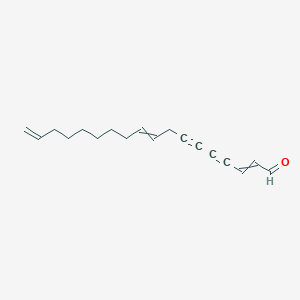
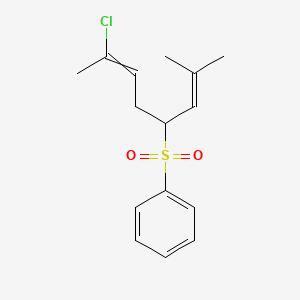
![Benzoyl chloride, 4-[(2S)-2-methylbutyl]-](/img/structure/B14512840.png)
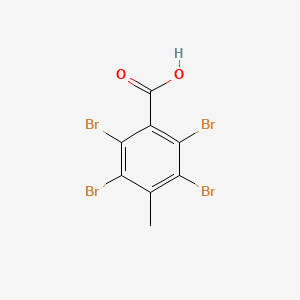
![4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512848.png)
![Ethanone, 1-[3,4,6-trimethoxy-2-(1-methylethoxy)phenyl]-](/img/structure/B14512861.png)

